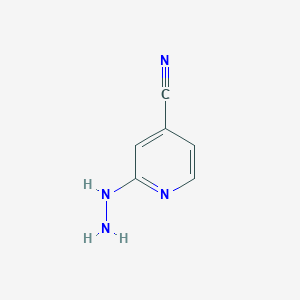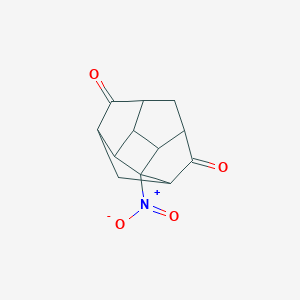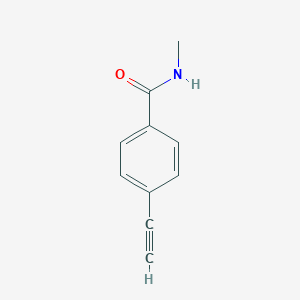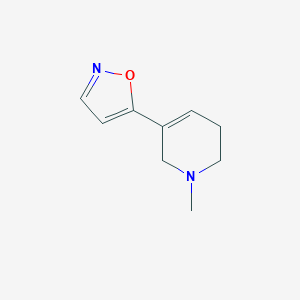
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl-(9CI), commonly known as isoxazole pyridine, is a heterocyclic organic compound that has been used in scientific research for many years. This compound has a unique structure that makes it an important tool for studying biological processes, especially those related to the nervous system.
Wirkmechanismus
The mechanism of action of isoxazole pyridine is not fully understood. However, it is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects
Isoxazole pyridine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the release of glutamate, an important neurotransmitter in the brain. This inhibition can lead to a decrease in excitatory synaptic transmission, which can have a number of effects on brain function. Isoxazole pyridine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isoxazole pyridine in lab experiments is its ability to selectively inhibit NMDA receptor activity. This allows researchers to study the effects of NMDA receptor activity on various biological processes. However, one limitation of using isoxazole pyridine is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving isoxazole pyridine. One area of research is the development of more selective NMDA receptor antagonists. These compounds could be used to study the role of NMDA receptors in various biological processes with greater specificity. Another area of research is the development of isoxazole pyridine derivatives with improved pharmacological properties. These derivatives could be used to develop new treatments for diseases such as Alzheimer's and Parkinson's. Finally, isoxazole pyridine could be used in the study of other biological processes beyond the nervous system, such as inflammation and cancer.
Conclusion
In conclusion, isoxazole pyridine is a heterocyclic organic compound that has been used extensively in scientific research. Its unique structure and ability to selectively inhibit NMDA receptor activity make it an important tool for studying biological processes, especially those related to the nervous system. While there are limitations to its use, isoxazole pyridine has a number of advantages that make it a valuable compound for researchers. There are also many future directions for research involving isoxazole pyridine, which could lead to new treatments for a variety of diseases.
Synthesemethoden
The synthesis of isoxazole pyridine involves the reaction of 2,3-dihydro-1H-pyridin-1-one with hydroxylamine hydrochloride and acetic anhydride. This reaction produces isoxazole pyridine as the final product. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Isoxazole pyridine has been used extensively in scientific research as a tool for studying biological processes. It has been found to be particularly useful in the study of the nervous system. The compound has been used to investigate the role of neurotransmitters in the brain, as well as to study the effects of drugs on neurotransmitter activity. Isoxazole pyridine has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
123686-64-6 |
|---|---|
Produktname |
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl-(9CI) |
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-11-6-2-3-8(7-11)9-4-5-10-12-9/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
FRLKCZOUYILSOX-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)C2=CC=NO2 |
Kanonische SMILES |
CN1CCC=C(C1)C2=CC=NO2 |
Synonyme |
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)



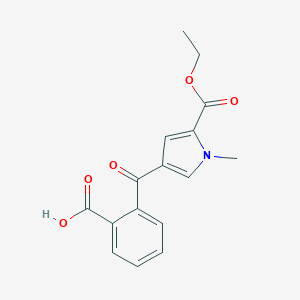
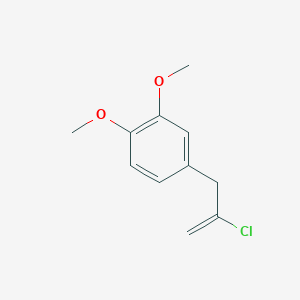
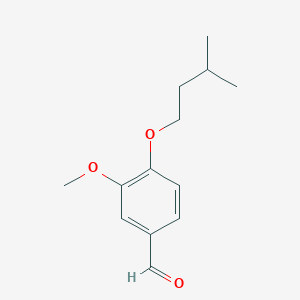
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
